Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-

Description

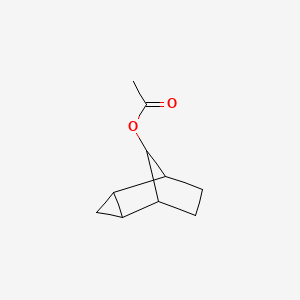

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a tricyclic ester derivative characterized by a bridged bicyclic framework with an acetylated hydroxyl group. The compound’s stereochemistry is defined by the exo-syn configuration, where the acetate group occupies a spatial position opposite to the bridgehead (exo) and aligns with the syn-orientation of adjacent substituents. This stereochemical arrangement critically influences its physical properties and reactivity. The parent alcohol, Tricyclo(3.2.1.02,4)octan-8-ol (CAS 16384-97-7), has a molecular formula of C₈H₁₂O and a molecular weight of 124.18 g/mol . Acetylation of this alcohol yields the acetate derivative (C₁₀H₁₄O₂), with a molecular weight of 166.22 g/mol, consistent with its endo-anti stereoisomer .

Properties

CAS No. |

32350-51-9 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

8-tricyclo[3.2.1.02,4]octanyl acetate |

InChI |

InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3 |

InChI Key |

WHVJMEKNSSSAFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C2CCC1C3C2C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with norbornene derivatives, which undergo cyclization and ring expansion reactions to form tricyclic intermediates such as tricyclo[4.2.1.0²,⁶]nonanes.

- Ethyl diazoacetate reacts with norbornene to provide precursors for ring expansion, yielding amides and subsequently amines that serve as key intermediates.

Formation of Alcohol Intermediate

- Reduction of amides with lithium aluminum hydride yields amines.

- Deamination of these amines under controlled conditions produces complex mixtures, with the major product being the corresponding carbinol (alcohol) derivative.

- Alcohol 10 (tricyclo[3.2.1.0²,⁴]octan-8-ol) is obtained by reduction of an exo-syn adduct precursor.

Oxidation to Aldehyde and Tosylhydrazone Formation

- The alcohol intermediate is oxidized to the corresponding aldehyde (compound 16) using mild oxidizing agents such as manganese dioxide or partial reduction of amides with mixed hydrides.

- The aldehyde is converted into its tosylhydrazone derivative, which is a key intermediate for further transformations.

Pyrolysis and Hydrocarbon Formation

- Pyrolysis of the lithium salt of the tosylhydrazone leads to hydrocarbons including norbornene and a C₉H₁₂ hydrocarbon identified by IR and NMR as a cyclobutene derivative.

- Catalytic hydrogenation of this hydrocarbon yields ezo-tricyclo[4.2.1.0²,⁸]nonane, confirming the structure of the intermediate.

Acetylation to Form the Acetate Derivative

- The final step involves acetylation of the hydroxyl group on the tricyclic alcohol to form the acetate ester.

- This is typically achieved by reaction with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst to yield tricyclo[3.2.1.0²,⁴]octan-8-ol, acetate, exo-syn-.

Summary of Key Reaction Steps

| Step | Reaction Type | Starting Material / Intermediate | Conditions / Reagents | Product / Intermediate |

|---|---|---|---|---|

| 1 | Cyclization / Ring Expansion | Norbornene derivatives | Reaction with ethyl diazoacetate | Tricyclo[4.2.1.0²,⁶]nonane amide intermediates |

| 2 | Reduction | Amide intermediates | Lithium aluminum hydride | Amines |

| 3 | Deamination | Amines | Nitrous acid or other deamination agents | Alcohols (carbinols) |

| 4 | Oxidation | Alcohols | Manganese dioxide or mixed hydride | Aldehydes |

| 5 | Tosylhydrazone formation | Aldehydes | Tosylhydrazine | Tosylhydrazone derivatives |

| 6 | Pyrolysis | Lithium salt of tosylhydrazones | Heat | Hydrocarbons including cyclobutene derivatives |

| 7 | Catalytic hydrogenation | Hydrocarbons | Catalytic hydrogenation | Saturated tricyclic hydrocarbons |

| 8 | Acetylation | Tricyclic alcohols | Acetic anhydride or acetyl chloride | Tricyclo[3.2.1.0²,⁴]octan-8-ol, acetate, exo-syn- |

Research Findings and Notes

- The stereochemistry of the exo-syn arrangement was confirmed by ethoxide-catalyzed epimerization and spectral analysis.

- The synthetic routes described allow for systematic derivatization and scale-up potential.

- Multiple isomers can form during intermediate steps, but selective conditions favor the exo-syn isomer.

- The preparation of the aldehyde intermediate is critical for subsequent transformations, and mild oxidation methods are preferred to avoid over-oxidation or decomposition.

- Pyrolysis of tosylhydrazones is a valuable method for generating cyclobutene derivatives in this system, which can be further manipulated to yield the target compound.

- The acetate esterification is a straightforward final step to protect the hydroxyl functionality and obtain the acetate derivative.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

Pharmaceutical Applications

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- exhibits promising biological activities that may be harnessed in the pharmaceutical industry:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for the development of new antibiotics or antiseptics.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Chemical Synthesis

The compound serves as an intermediate in various synthetic pathways:

- Synthetic Pathways : The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- can be achieved through multiple methods involving careful control of reaction conditions to achieve desired stereochemical outcomes. Common reagents include lithium aluminum hydride for reductions and various acids for esterification.

Biological Interaction Studies

Studies have focused on the binding affinity of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- to various biological receptors and enzymes:

- Mechanism of Action : Investigations into its interactions with microbial enzymes could provide insights into its antimicrobial efficacy and help identify potential therapeutic targets.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tricyclo(3.2.1.02,4)octan-8-ol | Tricyclic Alcohol | Exo-syn stereochemistry |

| Tricyclo(3.2.1.02,4)octan-8-one | Tricyclic Ketone | Lacks hydroxyl group |

| Endo-syn-Tricyclo(3.2.1.02,4)octan-8-ol | Stereoisomer | Different stereochemical configuration |

| Exo-Tricyclo(3.2.1.02'4)octan-3-carbinol | Related Alcohol | Different functional group positioning |

This table illustrates the uniqueness of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-, particularly in its stereochemistry and potential biological activities that differentiate it from other tricyclic compounds.

Mechanism of Action

The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Table 1: Key Properties of Tricyclic Analogs

Key Observations :

- Stereochemical Impact : The exo-syn acetate is expected to exhibit distinct reactivity compared to the endo-anti isomer. For example, esterification kinetics may vary due to steric hindrance differences. demonstrates that stereochemistry affects conversion rates in analogous bicyclic esters, where only 38% of a formate was converted to acetate under specific conditions .

- Physical Properties : The endo-anti acetate has a well-characterized IUPAC key and CAS number, whereas the exo-syn variant remains less studied. Predicted properties (e.g., boiling point, density) for the exo-syn isomer could align with tricyclic ketones like 3,3-dimethyltricyclo[3.2.1.02,4]octan-8-one, which has a density of 1.08 g/cm³ .

Analytical and Spectroscopic Comparisons

- Mass Spectrometry : Photoionization studies on tricyclic isomers (e.g., at 1216 Å and 584 Å) reveal distinct fragmentation patterns. For example, the endo-anti acetate exhibits a molecular ion peak at m/z 166, with characteristic fragments at m/z 124 (loss of acetyl group) . The exo-syn isomer may show similar fragmentation but with intensity variations due to stereochemical influences on bond stability.

- Ionization Energy : Tricyclo[3.2.1.02,4]octan-8-one (exo-ketone) has an ionization energy of 9.2 ± 0.1 eV . The acetate derivatives may exhibit lower ionization energies due to the electron-withdrawing acetyl group.

Biological Activity

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and interaction with biological targets.

- Molecular Formula : C10H14O2

- Molecular Weight : 166.2170 g/mol

- CAS Number : 32350-52-0

The compound features a unique tricyclic structure characterized by its exo-syn stereochemistry, which influences its biological interactions and pharmacological potential .

Biological Activity Overview

Research has highlighted several key areas regarding the biological activity of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-. These include:

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural uniqueness may enhance its ability to interact with microbial enzymes, potentially inhibiting their function and leading to antimicrobial effects.

-

Anti-inflammatory Effects :

- There is growing interest in the anti-inflammatory properties of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-. Investigations into its mechanism of action are ongoing to determine how it may modulate inflammatory pathways.

-

Receptor Binding and Mechanism of Action :

- Interaction studies have focused on the compound's binding affinity to various biological receptors and enzymes. Understanding these interactions is crucial for elucidating its therapeutic potential in pharmacology.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique features of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-. The following table summarizes key differences:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tricyclo(3.2.1.02,4)octan-8-ol | Tricyclic Alcohol | Exo-syn stereochemistry |

| Tricyclo(3.2.1.02,4)octan-8-one | Tricyclic Ketone | Lacks hydroxyl group |

| Endo-syn-Tricyclo(3.2.1.02,4)octan-8-ol | Stereoisomer | Different stereochemical configuration |

| Exo-Tricyclo(3.2.1.02'4)octan-3-carbinol | Related Alcohol | Different functional group positioning |

This table illustrates the distinctiveness of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-, particularly in its stereochemical configuration which may influence its biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-. Here are notable findings:

-

Study on Antimicrobial Activity :

- A study demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

-

Inflammation Modulation Research :

- Research indicated that the compound could downregulate pro-inflammatory cytokines in vitro, highlighting its potential as an anti-inflammatory agent.

-

Mechanistic Studies :

- Investigations into the binding affinity of Tricyclo(3.2.1.02,4)octan-8-ol to specific receptors revealed promising results that could pave the way for further pharmacological studies aimed at therapeutic applications.

Q & A

Q. What are the key considerations for synthesizing Tricyclo(3.2.1.0²,⁴)octan-8-ol, acetate, exo-syn- in a controlled manner?

- Methodological Answer : Synthesis requires precise control over reaction conditions (e.g., temperature, solvent polarity) and regioselectivity. Evidence from tricyclo-octane derivatives suggests using ring-expansion strategies, such as starting with bicyclic precursors like tricyclo[3.2.1.0²,⁴]octylcarbinyl systems, followed by acetate functionalization via nucleophilic acyl substitution . Steric hindrance from the exo-syn configuration demands anhydrous conditions to avoid hydrolysis of the acetyl group. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the exo-syn isomer .

Q. How can researchers confirm the stereochemical assignment of the exo-syn configuration?

- Methodological Answer : Combine NOESY NMR to identify spatial proximity of protons in the tricyclic framework and X-ray crystallography for definitive stereochemical resolution. For example, in related tricyclo-octane ketones, NOESY correlations between bridgehead protons and the acetyl group’s methyl protons can distinguish exo-syn from endo-anti configurations . Computational modeling (e.g., DFT-based geometry optimization) further validates spatial arrangements .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : Use electron ionization (EI) to fragment the molecule; the parent ion (m/z ~166 for C₁₀H₁₄O₂) and key fragments (e.g., loss of acetate group at m/z 124) confirm molecular weight and functional groups .

- ¹³C NMR : The acetate carbonyl signal appears near δ 170–175 ppm, while bridgehead carbons resonate between δ 30–50 ppm .

- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O acetate) .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of the exo-syn acetate in solvolysis reactions?

- Methodological Answer : The exo-syn configuration imposes unique stereoelectronic constraints. For instance, in tricyclo-octan-8-ol derivatives, the axial alignment of the acetate group with adjacent σ* orbitals (e.g., C-O bond antiperiplanar to bridgehead C-C bonds) accelerates solvolysis via neighboring-group participation. Kinetic studies (e.g., in acetic acid/water mixtures) combined with Hammett plots can quantify electronic effects, while isotopic labeling (¹⁸O in acetate) tracks mechanistic pathways .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s thermal stability?

- Methodological Answer : Discrepancies often arise from incomplete basis sets in DFT calculations or unaccounted solvent effects. To address this:

- Perform thermogravimetric analysis (TGA) under inert atmospheres to measure decomposition temperatures.

- Compare with ab initio molecular dynamics (AIMD) simulations incorporating explicit solvent models (e.g., COSMO-RS).

- Reconcile data by adjusting computational parameters (e.g., including dispersion corrections like D3BJ) .

Q. How can researchers design a kinetic study to probe ring-opening reactions in tricyclo-octane systems?

- Methodological Answer :

- Use stopped-flow UV-Vis spectroscopy to monitor rapid ring-opening kinetics (e.g., in acidic media).

- Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants.

- Isotopic labeling (²H at bridgehead positions) can elucidate tunneling effects or hydrogen-bonding interactions .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing conflicting spectral data across studies?

- Methodological Answer :

- Apply multivariate analysis (e.g., PCA) to identify outliers in NMR or IR datasets.

- Use Bayesian inference to weight data quality (e.g., higher precision for X-ray vs. computational geometries).

- Cross-validate with 2D-COSY NMR or HSQC to resolve overlapping signals in crowded spectra .

Q. How should researchers address limitations in synthesizing enantiomerically pure exo-syn derivatives?

- Methodological Answer :

- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during acetylation to induce asymmetry.

- Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution.

- Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in ¹H NMR .

Literature and Data Management

Q. What criteria should guide the selection of prior studies for a meta-analysis on tricyclo-octane derivatives?

- Methodological Answer :

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.